molecular formula C30H24BF4N B2550935 1-Benzyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate CAS No. 66310-10-9

1-Benzyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate

Cat. No.: B2550935
CAS No.: 66310-10-9
M. Wt: 485.33
InChI Key: HFFQDUCESBXLGP-UHFFFAOYSA-N
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Description

1-Benzyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate is a chemical compound with the molecular formula C30H24BF4N and a molecular weight of 485.32 g/mol . It is known for its unique structure, which includes a pyridinium core substituted with benzyl and triphenyl groups, and a tetrafluoroborate counterion. This compound is primarily used in research settings and has various applications in chemistry and related fields.

Mechanism of Action

Target of Action

N-Benzyl-2,4,6-triphenyl pyridinium tetrafluoroborate is a complex organic compound that primarily targets transcriptional activity in various organisms . It is used to isolate regulatory genes and identify the specific genes that regulate the expression of other genes .

Mode of Action

It is known to interact with its targets by regulating transcriptional activity . This interaction results in changes in gene expression, which can have significant effects on the organism’s biological processes .

Biochemical Pathways

N-Benzyl-2,4,6-triphenyl pyridinium tetrafluoroborate affects the biochemical pathways related to gene expression and regulation . By targeting transcriptional activity, it can influence the downstream effects of these pathways, potentially leading to changes in the organism’s phenotype .

Pharmacokinetics

Like many organic compounds, its bioavailability is likely influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The molecular and cellular effects of N-Benzyl-2,4,6-triphenyl pyridinium tetrafluoroborate’s action are largely dependent on the specific genes it regulates . By influencing gene expression, it can cause a wide range of effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-Benzyl-2,4,6-triphenyl pyridinium tetrafluoroborate . Factors such as temperature, pH, and the presence of other chemicals can affect its solubility and stability, thereby influencing its bioavailability and effectiveness .

Preparation Methods

The synthesis of 1-Benzyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate typically involves the reaction of 2,4,6-triphenylpyrylium tetrafluoroborate with benzylamine . The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

1-Benzyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using common reducing agents, leading to the formation of reduced pyridinium derivatives.

    Substitution: The benzyl and phenyl groups can undergo substitution reactions, often facilitated by catalysts or specific reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Benzyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 1-Benzyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate include:

What sets this compound apart is its specific substitution pattern, which imparts unique chemical properties and reactivity.

Properties

IUPAC Name

1-benzyl-2,4,6-triphenylpyridin-1-ium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24N.BF4/c1-5-13-24(14-6-1)23-31-29(26-17-9-3-10-18-26)21-28(25-15-7-2-8-16-25)22-30(31)27-19-11-4-12-20-27;2-1(3,4)5/h1-22H,23H2;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFQDUCESBXLGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)C[N+]2=C(C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24BF4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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